

# commercial availability of 3-Chloro-5-fluorophenylacetonitrile

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## Compound of Interest

Compound Name: 3-Chloro-5-fluorophenylacetonitrile

Cat. No.: B1349320

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An In-depth Technical Guide to **3-Chloro-5-fluorophenylacetonitrile**: Commercial Availability, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Chloro-5-fluorophenylacetonitrile**, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, detailed synthetic protocols, and critical applications, grounding all information in authoritative sources.

## Compound Profile and Significance

**3-Chloro-5-fluorophenylacetonitrile** (also known as 3-Chloro-5-fluorobenzyl cyanide) is a substituted aromatic nitrile. Its molecular structure, featuring both chloro and fluoro substituents on the phenyl ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.

The presence of halogen atoms enhances the molecule's utility as an intermediate. The electron-withdrawing nature of chlorine and fluorine activates the benzene ring for certain reactions and provides specific sites for further molecular elaboration, a crucial feature in the design of complex, biologically active molecules.

Caption: Molecular structure of **3-Chloro-5-fluorophenylacetonitrile**.

## Key Compound Identifiers:

- CAS Number: 493038-93-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>5</sub>CIFN[\[1\]](#)[\[2\]](#)
- Molecular Weight: 169.58 g/mol [\[1\]](#)[\[2\]](#)

## Commercial Availability

**3-Chloro-5-fluorophenylacetonitrile** is readily available from a variety of chemical suppliers, typically on a research to bulk scale. When sourcing this material, it is critical to verify purity, which is commonly determined by Gas Chromatography (GC).

The compound is generally supplied as a colorless to light yellow or orange clear liquid.[\[1\]](#)[\[2\]](#) Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 1: Summary of Commercial Suppliers and Specifications

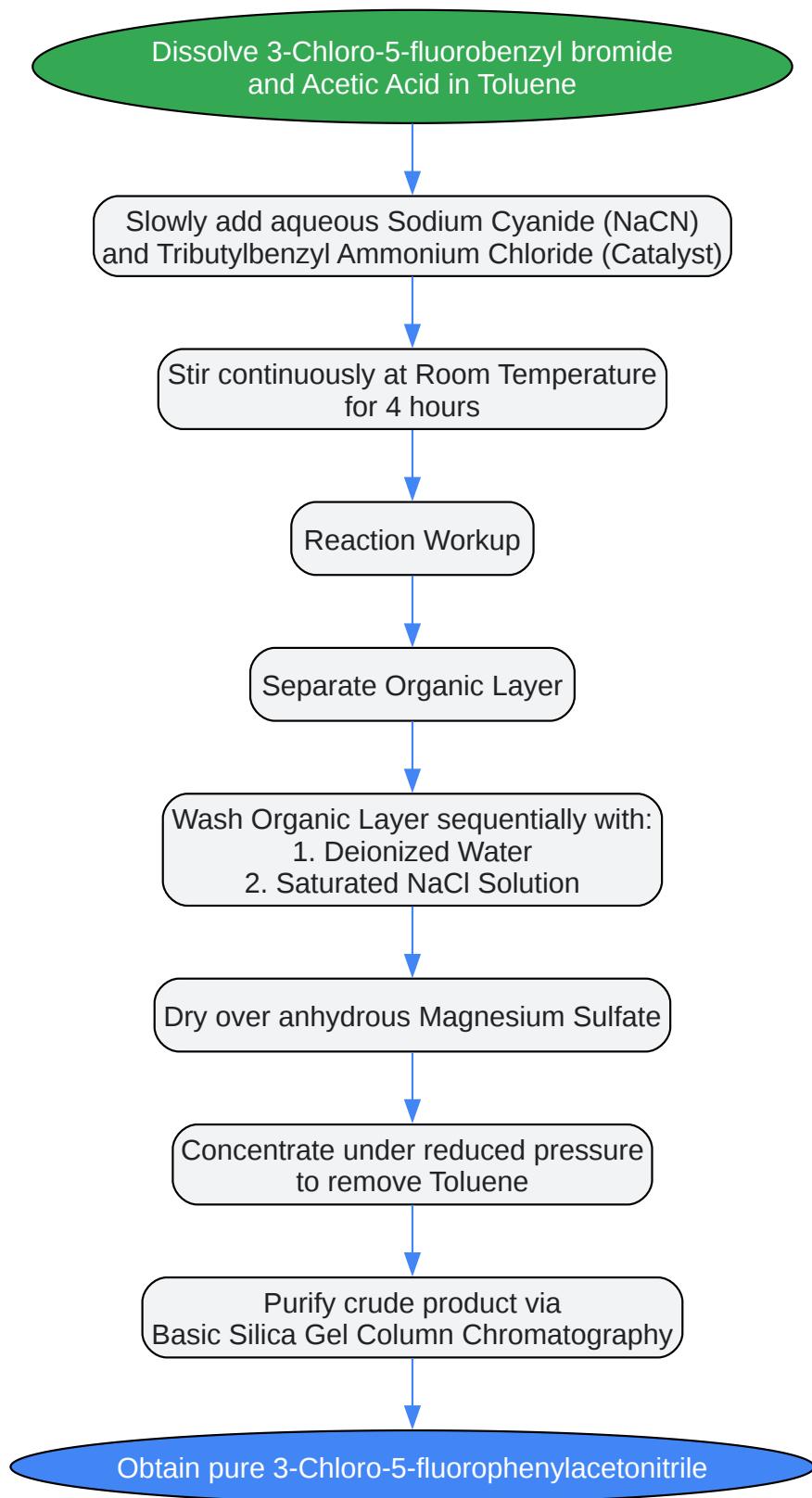
Supplier	Typical Purity	Common Pack Sizes	Reference
Chem-Impex	≥ 98% (GC)	1g, 5g, 25g	<a href="#">[1]</a>
J & K SCIENTIFIC LTD.	Not specified	Inquire	<a href="#">[2]</a>
Alfa Aesar	Not specified	Inquire	<a href="#">[2]</a>
Capot Chemical Co., Ltd.	Not specified	Inquire	<a href="#">[2]</a>
2A Biotech	96%+	Inquire	<a href="#">[3]</a>

Note: Availability and pack sizes are subject to change. Always confirm with the supplier directly.

## Synthesis Protocol: A Validated Approach

Understanding the synthesis of **3-Chloro-5-fluorophenylacetonitrile** is vital for process development and for researchers who may need to produce derivatives. The most common and efficient route involves the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.<sup>[2]</sup> This reaction is often facilitated by a phase-transfer catalyst.

**Causality in Experimental Design:** The use of a phase-transfer catalyst, such as tributylbenzyl ammonium chloride, is a critical choice in this protocol.<sup>[2]</sup> The reaction involves an aqueous solution of sodium cyanide and an organic solution (toluene) of the benzyl bromide. These two phases are immiscible. The quaternary ammonium salt acts as a "ferry," transporting the cyanide anion ( $\text{CN}^-$ ) from the aqueous phase into the organic phase where it can react with the substrate, thereby dramatically increasing the reaction rate.

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Caption: Workflow for the synthesis of **3-Chloro-5-fluorophenylacetonitrile**.

## Detailed Step-by-Step Methodology

This protocol is adapted from established procedures.[\[2\]](#)

- Reaction Setup:
  - In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and acetic acid (5.35 mL, 93.6 mmol) in toluene (260 mL).[\[2\]](#)
- Addition of Reagents:
  - With vigorous stirring, slowly add a solution of sodium cyanide (48.57 g, 990 mmol) in water (195 mL).[\[2\]](#)
  - Add the phase-transfer catalyst, tributylbenzyl ammonium chloride (5.68 g, 18.2 mmol).[\[2\]](#)
- Reaction:
  - Stir the biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).[\[2\]](#)
- Workup and Extraction:
  - Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
  - Isolate the organic (top) layer.[\[2\]](#)
  - Wash the organic layer sequentially with deionized water (200 mL) and then with a saturated sodium chloride solution (200 mL) to remove water-soluble impurities.[\[2\]](#)
- Drying and Concentration:
  - Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[\[2\]](#)
  - Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product.[\[2\]](#)

- Purification:
  - Purify the crude oil using basic silica gel column chromatography. Elute with a hexane-ethyl acetate (4:1, v/v) solvent system to obtain the final product, **3-chloro-5-fluorophenylacetonitrile**, as a brown oil (expected yield ~44.89 g).[2]
  - Confirm the structure of the purified product using spectroscopic methods such as <sup>1</sup>H NMR.[2]

## Key Applications in Research and Development

**3-Chloro-5-fluorophenylacetonitrile** is not an end-product but a versatile intermediate whose value lies in its ability to be transformed into more complex molecules.

- Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of functional groups. The halogenated phenyl ring is a common feature in drugs targeting neurological disorders and in kinase inhibitors for oncology.[1][4]
- Agrochemicals: It is used in the formulation of next-generation agrochemicals, such as pesticides and herbicides.[1][5] The specific substitution pattern can lead to compounds with improved efficacy and better environmental profiles compared to older agents.[1]
- Materials Science: The stability and defined reactivity of this molecule are leveraged in the development of specialty polymers and advanced coatings.[1] It can be incorporated into polymer backbones to confer specific properties like thermal stability or flame retardancy.

## Safety and Handling

As with all nitriles, **3-Chloro-5-fluorophenylacetonitrile** must be handled with care in a well-ventilated chemical fume hood. It is classified as toxic and an irritant.

- Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][6]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
- First Aid:
  - In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]
  - In case of skin contact: Wash off with soap and plenty of water.[9]
  - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][9]
  - If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
- Storage: Store in a dry, well-ventilated place with the container tightly closed.[2][6]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][8][9]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)